methyl 2-({[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
- The pyrazole group is introduced through condensation reactions with appropriate reagents.
- The carbonyl group in the pyrazole ring is crucial for subsequent functionalization.
Esterification:
- The carboxylic acid group is esterified with methanol (CH₃OH) to form the methyl ester.
Industrial Production:
Industrial-scale production methods may involve more efficient and scalable processes, but detailed information on large-scale synthesis is proprietary.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps
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Formation of the Thiazole Ring:
- The thiazole ring is typically synthesized via cyclization reactions involving thioamides and α-haloketones.
- The specific synthetic route for this compound would depend on the starting materials and desired substituents.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
-
Oxidation and Reduction:
- Undergoes oxidation (loss of electrons) or reduction (gain of electrons) depending on reaction conditions.
- Reagents like oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) may be employed.
-
Substitution Reactions:
- The ester group can undergo nucleophilic substitution reactions.
- Common reagents include alkoxides (e.g., NaOMe) or amines (e.g., NH₃).
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Major Products:
- The specific products formed depend on reaction conditions and substituents.
- Isolation and characterization of intermediates are essential for understanding the reaction pathways.
Scientific Research Applications
-
Chemistry:
- Used as a building block for designing new compounds.
- Investigated for its reactivity and potential applications in organic synthesis.
-
Biology and Medicine:
- May exhibit biological activity (e.g., antimicrobial, antitumor).
- Requires further studies to explore its pharmacological properties.
-
Industry:
- Potential use in agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
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Uniqueness:
- Highlight its distinctive features (e.g., combination of thiazole and pyrazole).
- Discuss any novel properties.
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N4O4S/c1-11(2)17-16(19(26)28-5)21-20(29-17)22-18(25)15-10-14(23-24(15)3)12-6-8-13(27-4)9-7-12/h6-11H,1-5H3,(H,21,22,25) |
InChI Key |
ZUYMSGZBCBQECT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC)C(=O)OC |
Origin of Product |
United States |
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